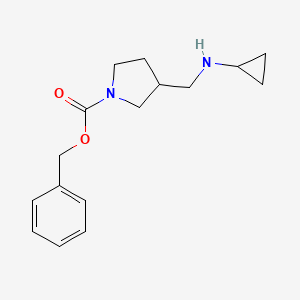

3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 3-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-9-8-14(11-18)10-17-15-6-7-15/h1-5,14-15,17H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGCSISCBXSSDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of cyclopropylamine with pyrrolidine-1-carboxylic acid under controlled conditions to form the desired ester. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl ester group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antibacterial Activity

Overview : Research indicates that 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits significant antibacterial activity, particularly against drug-resistant strains of bacteria. This makes it a candidate for developing new antibacterial agents capable of overcoming the limitations of conventional antibiotics.

Therapeutic Applications

- Infection Treatment : Due to its effectiveness against resistant bacterial strains, this compound is being explored as a potential treatment for infections that are difficult to manage with existing antibiotics.

- Lead Compound for Drug Development : Its unique properties make it an attractive lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.

Case Studies and Research Findings

Several studies have documented the antibacterial properties and therapeutic potential of 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester:

- Study A : Demonstrated that derivatives of this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro, suggesting potential clinical applications in treating resistant infections .

- Study B : Investigated the binding interactions between the compound and bacterial enzymes, providing insights into its mechanism of action .

- Study C : Explored structural modifications to enhance antibacterial activity, leading to the identification of more potent derivatives .

Mechanism of Action

The mechanism of action of 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Biological Activity

3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- CAS Number : 1353999-57-1

The biological activity of 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific protein tyrosine kinases (PTKs), which play critical roles in cell signaling and regulation.

Key Mechanisms:

- Inhibition of Protein Tyrosine Kinases : The compound exhibits selective inhibition of PTKs such as EGFr, c-erbB-2, and c-met, which are implicated in various cancers. This selectivity may reduce side effects associated with broader kinase inhibition .

- Neuraminidase Inhibition : Similar pyrrolidine derivatives have shown efficacy as neuraminidase inhibitors, which are vital in treating viral infections like influenza .

Biological Activity

Research indicates that 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester possesses several biological activities:

- Antiviral Activity : Compounds structurally related to this ester have demonstrated significant antiviral properties, particularly against influenza virus neuraminidase, suggesting potential applications in antiviral therapy .

- Anticancer Properties : The ability to inhibit PTKs positions this compound as a candidate for cancer treatment, particularly for tumors driven by specific growth factor receptors .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

- Neuraminidase Inhibition Assay :

- Cytotoxicity Assays :

Comparative Analysis

A comparative analysis with other similar compounds reveals unique properties of 3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester:

Q & A

Q. What are the key synthetic routes for preparing 3-cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) or benzyloxycarbonyl (Cbz) groups to stabilize reactive intermediates. For example, TBSOTf and SEM-Cl are employed to protect hydroxyl and carboxyl groups, respectively, as described in analogous pyrrolidine ester syntheses .

- Coupling reactions : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU-mediated amidation for fragment assembly, achieving yields of 78–95% under optimized conditions .

- Hydrolysis/purification : Magnesium bromide-mediated hydrolysis and silica gel chromatography for final purification .

Critical factors: Solvent choice (e.g., dichloromethane for coupling), temperature (e.g., 100°C for nucleophilic substitutions), and stoichiometric ratios (e.g., triethylamine as a base in DMF) significantly impact yield .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., ESIMS m/z 354.2 for related pyrrole-carboxylic acid derivatives) .

- Chromatographic purity : HPLC (≥98% purity) and TLC are standard for assessing homogeneity .

- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropyl and benzyl ester moieties, with attention to splitting patterns for stereochemical confirmation (not explicitly detailed in evidence but inferred from analogous protocols).

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

- pH sensitivity : Avoid strong acids/bases that may hydrolyze the ester or cyclopropylamine groups.

- Thermal stability : Storage at –20°C in inert atmospheres (e.g., argon) is recommended for labile intermediates .

- Light sensitivity : Amber vials prevent photodegradation of the benzyl ester moiety.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclopropane ring formation or esterification steps .

- Reaction path screening : Machine learning algorithms analyze experimental datasets (e.g., yields under varying conditions) to predict optimal solvent/base combinations, reducing trial-and-error approaches .

Q. How do researchers resolve contradictions in yield or activity data across studies?

Methodological Answer:

- Batch-to-batch variability : Compare purification methods (e.g., silica gel vs. preparative HPLC) and starting material quality (e.g., chiral purity of precursors) .

- Mechanistic re-evaluation : For discrepancies in biological activity, reassess stereochemical outcomes (e.g., unintended racemization during coupling) using circular dichroism or X-ray crystallography .

Q. What strategies improve regioselectivity in functionalizing the pyrrolidine ring?

Methodological Answer:

- Directed metalation : Use of palladium catalysts for C–H activation at specific positions, guided by steric and electronic effects of the cyclopropylaminomethyl group.

- Protecting group tuning : SEM or Cbz groups direct substitutions away from protected sites, as seen in related piperidine ester syntheses .

Q. How are reactor design and process parameters optimized for scale-up?

Methodological Answer:

Q. What methodologies address challenges in characterizing transient intermediates?

Methodological Answer:

- Cryogenic trapping : Low-temperature NMR (<–40°C) stabilizes reactive species like acyloxyboron intermediates.

- High-resolution mass spectrometry (HRMS) : Identifies short-lived intermediates with ppm-level accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.